![molecular formula C46H82O13 B099087 [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate CAS No. 19544-39-9](/img/structure/B99087.png)
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate, also known as HDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. HDPH is a member of the class of compounds known as phospholipids, which are essential components of cell membranes and play important roles in cellular signaling and metabolism. In
Scientific Research Applications
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying the structure and function of cell membranes. This compound has been shown to be a useful probe for studying the lateral organization of lipids in membranes, as well as the dynamics of membrane-associated proteins. Additionally, this compound has been used as a model system for studying the interactions between lipids and proteins, which are critical for many biological processes.
Mechanism of Action
The mechanism of action of [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate is not fully understood, but it is believed to involve the interaction of the hexanoyloxy groups with the hydrophobic regions of cell membranes. This interaction leads to changes in the lateral organization of lipids in the membrane, which can affect the function of membrane-associated proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain ion channels in cell membranes, which can affect the electrical properties of cells. Additionally, this compound has been shown to affect the activity of enzymes involved in lipid metabolism, which can have downstream effects on cellular signaling and metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate in lab experiments is that it is a relatively simple and straightforward probe to use. Additionally, this compound has been extensively characterized in terms of its chemical and physical properties, which makes it easier to interpret experimental results. However, one limitation of using this compound is that it can be difficult to interpret the results of experiments due to its complex interactions with cell membranes and membrane-associated proteins.
Future Directions
There are a number of future directions for research on [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate. One area of interest is the development of new probes based on the this compound scaffold, which could be used to study different aspects of cell membrane structure and function. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the area of lipid metabolism disorders. Finally, there is ongoing research aimed at developing new methods for synthesizing this compound and related compounds, which could lead to improved understanding of their properties and applications.
Synthesis Methods
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate can be synthesized by a multistep process involving the reaction of several chemical precursors. The first step involves the reaction of 3-hexanoyloxy-2-propyl bromide with 3-hydroxy-2-hexanoyloxypropyl bromide to form a di-bromo intermediate. This intermediate is then reacted with 2,2-bis(hexanoyloxymethyl)propane-1,3-diol to form a tri-bromo intermediate. The final step involves the reaction of the tri-bromo intermediate with hexanoic acid to form this compound.
properties
CAS RN |
19544-39-9 |
|---|---|
Molecular Formula |
C46H82O13 |
Molecular Weight |
843.1 g/mol |
IUPAC Name |
[3-hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate |
InChI |
InChI=1S/C46H82O13/c1-7-13-19-25-39(47)54-33-45(34-55-40(48)26-20-14-8-2,35-56-41(49)27-21-15-9-3)31-53-32-46(36-57-42(50)28-22-16-10-4,37-58-43(51)29-23-17-11-5)38-59-44(52)30-24-18-12-6/h7-38H2,1-6H3 |
InChI Key |
HIRFPTUCYGBVBE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC(COCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)OCC(COCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



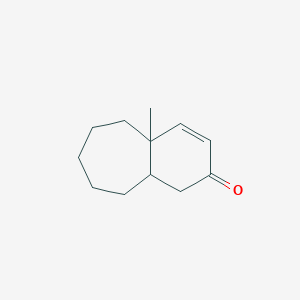
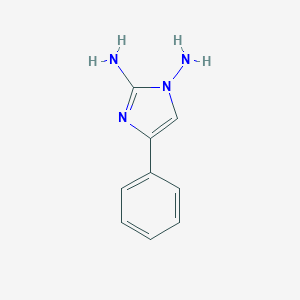
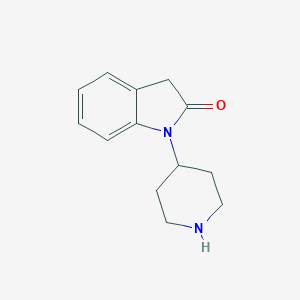
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
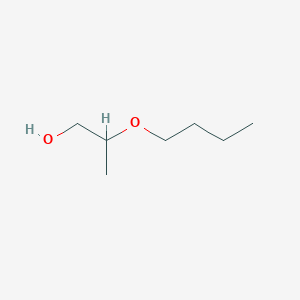
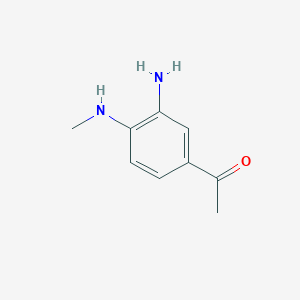
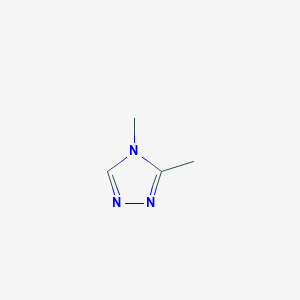
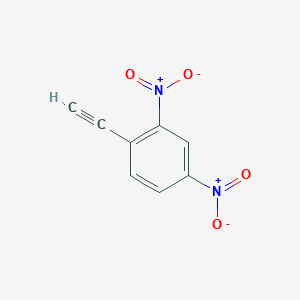

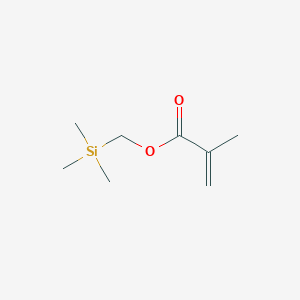

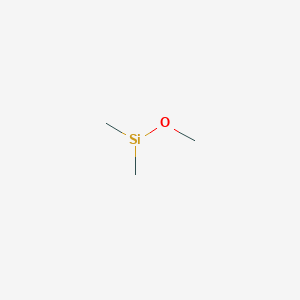
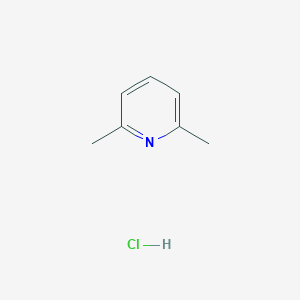
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)